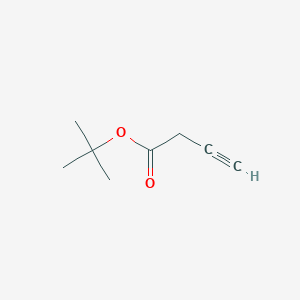
2-Fluoro-O-methyl-D-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-O-methyl-D-tyrosine is a fluorinated derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathwaysThe molecular formula of this compound is C10H12FNO3, and it has a molecular weight of 213.21 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-O-methyl-D-tyrosine typically involves the fluorination of a tyrosine derivative. One common method is the electrophilic fluorination of O-methyl-D-tyrosine using a fluorinating agent such as Selectfluor. The reaction is carried out in an organic solvent like acetonitrile, under mild conditions, to achieve high selectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using fluorinase enzymes is a promising approach, as it allows for the selective introduction of fluorine atoms under mild conditions. This method is environmentally friendly and can be optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-O-methyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-Fluoro-O-methyl-D-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound serves as a probe for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: The compound is utilized in the development of novel materials with enhanced properties
Mécanisme D'action
The mechanism of action of 2-Fluoro-O-methyl-D-tyrosine involves its interaction with specific enzymes and receptors in biological systems. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate enzyme activity and receptor signaling pathways. This makes it a valuable tool for studying biochemical processes and developing new therapeutic strategies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-D-tyrosine: Similar to 2-Fluoro-O-methyl-D-tyrosine but lacks the methoxy group.
O-Methyl-D-tyrosine: Similar but without the fluorine atom.
2-Fluoro-L-tyrosine: The L-isomer of 2-Fluoro-D-tyrosine.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical and biological properties. These modifications enhance its stability, bioavailability, and interaction with biological targets, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
(2R)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRRDCRYBYGCQS-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C[C@H](C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














